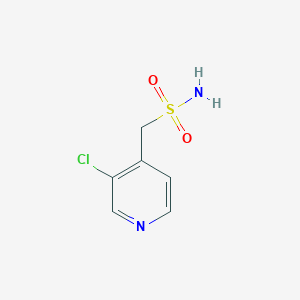

(3-Chloropyridin-4-yl)methanesulfonamide

Description

Pharmacophoric Role and Biological Relevance of Pyridine (B92270) Derivatives

The pyridine moiety serves as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors. openresearchlibrary.org Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, further stabilizing the drug-target complex. enpress-publisher.com

The polarity and ionizable nature of the pyridine ring can enhance the solubility and bioavailability of drug candidates, addressing common challenges in drug development. enpress-publisher.comresearchgate.net The structural versatility of pyridine allows for the introduction of various substituents at different positions, enabling fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile. enpress-publisher.com

The biological relevance of pyridine derivatives is extensive, with naturally occurring examples including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), and coenzymes such as NAD and NADP. dovepress.comrsc.org Numerous synthetic pyridine-containing drugs are commercially available, demonstrating a wide range of therapeutic applications. nih.gov

A Foundation for Broad-Spectrum Therapeutic Agents

The pyridine scaffold has been instrumental in the development of a multitude of broad-spectrum therapeutic agents. dovepress.comnih.gov Its incorporation into molecular designs has led to the discovery of drugs with diverse activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.gov The ability of the pyridine nucleus to be chemically modified allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads against a wide array of diseases. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Isoniazid | Antitubercular | Inhibits the synthesis of mycolic acids in the bacterial cell wall. |

| Amlodipine | Antihypertensive | A calcium channel blocker that relaxes blood vessels. |

| Piroxicam | Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain. |

| Crizotinib | Anticancer | An ALK and ROS1 kinase inhibitor used in the treatment of non-small cell lung cancer. |

| Delavirdine | Antiviral (NNRTI) | A non-nucleoside reverse transcriptase inhibitor for the treatment of HIV/AIDS. |

This table provides illustrative examples and is not exhaustive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyridin-4-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPQOBYYSOSLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloropyridin 4 Yl Methanesulfonamide and Analogues

Strategies for Constructing the 3-Chloropyridin-4-yl Core

Precursor Synthesis of Halogenated Pyridine (B92270) Derivatives

The synthesis of halogenated pyridine precursors is a fundamental aspect of constructing the desired core. Various methods have been developed for the selective halogenation of the pyridine ring. Direct chlorination of pyridine often requires harsh conditions and can lead to a mixture of products. researchgate.net More controlled approaches involve the use of specific chlorinating agents or the activation of the pyridine ring.

A common strategy involves the synthesis of aminopyridine precursors which can then be converted to the corresponding chloro derivatives. For instance, 3-amino-2-chloro-4-methylpyridine serves as a key intermediate in the synthesis of some pharmaceutical agents. researchgate.netresearchgate.netmdpi.com Its synthesis can be achieved from precursors like 2-cyanoacetamide through a series of condensation, cyclization, chlorination, and hydrolysis reactions. mdpi.com Another important precursor is 3-amino-4-chloropyridine, which is a versatile building block in the synthesis of various biologically active molecules. researchgate.net

Researchers have also explored selective halogenation techniques using rationally designed phosphine reagents. These methods allow for the installation of a phosphonium salt at the 4-position of the pyridine ring, which can then be displaced by a halide nucleophile, offering a pathway to 4-halopyridines. nih.govacsgcipr.org

Functionalization of Pyridine Rings (e.g., SNAr, Suzuki Cross-Coupling)

Once a suitable halogenated pyridine precursor is obtained, further functionalization is often necessary to introduce the required substituents for the final compound. Two powerful and widely used reactions for this purpose are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) reactions are particularly effective on electron-deficient pyridine rings, where the presence of the nitrogen atom facilitates nucleophilic attack. The position of the halogen and other substituents on the ring significantly influences the reactivity. For instance, in polychlorinated pyridines, the regioselectivity of the substitution can be controlled by the electronic and steric environment of the chlorine atoms. researchgate.net The reaction of 3,4-dihalopyridines with nucleophiles can provide a route to 4-substituted-3-chloropyridines.

Suzuki-Miyaura Cross-Coupling has emerged as a versatile tool for the formation of carbon-carbon bonds in the synthesis of biaryl and heteroaryl compounds. nih.govmdpi.com This palladium-catalyzed reaction allows for the coupling of a halogenated pyridine with a boronic acid or ester. For the synthesis of analogues of (3-Chloropyridin-4-yl)methanesulfonamide, Suzuki coupling can be employed to introduce various aryl or heteroaryl groups at the 4-position of the 3-chloropyridine (B48278) ring, starting from a dihalogenated precursor like 3-chloro-4-iodopyridine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov

Approaches to Incorporating the Methanesulfonamide (B31651) Group

The methanesulfonamide moiety is a key pharmacophore in many biologically active molecules. Its incorporation into the target scaffold can be achieved through several reliable synthetic methods.

General Methanesulfonamide Synthesis Techniques

The most common and straightforward method for the synthesis of methanesulfonamides involves the reaction of a primary or secondary amine with methanesulfonyl chloride. mdpi.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield. This method is widely applicable and can be used to introduce the methanesulfonamide group onto a variety of amine-containing precursors. A key precursor for the synthesis of this compound would be (3-chloropyridin-4-yl)methanamine. The synthesis of this aminomethylpyridine derivative can be achieved through the reduction of the corresponding nitrile or by other synthetic routes. mdpi.com

Coupling Reactions for Sulfonamide Formation

Recent advances in organic synthesis have provided alternative coupling reactions for the formation of sulfonamides. These methods often offer milder reaction conditions and broader functional group tolerance compared to the traditional approach using sulfonyl chlorides. For example, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the formation of sulfonamides from aryl halides and sulfonamides. mdpi.com While more commonly used for aryl sulfonamides, this methodology can potentially be applied to heteroaryl systems as well.

Multi-Component Reactions and Molecular Hybridization for Scaffold Diversity

To explore the structure-activity relationships of this compound analogues, it is often necessary to generate a library of structurally diverse compounds. Multi-component reactions and molecular hybridization are powerful strategies to achieve this goal efficiently.

Multi-Component Reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. acsgcipr.orgnih.gov Various MCRs have been developed for the synthesis of substituted pyridines. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine ring from aldehydes, β-ketoesters, and a nitrogen source. By carefully selecting the starting materials, it is possible to introduce a wide range of substituents onto the pyridine core, which can then be further functionalized to incorporate the methanesulfonamide group.

Molecular Hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. mdpi.com This approach aims to create new molecules with improved affinity, selectivity, and pharmacokinetic properties. In the context of this compound, molecular hybridization could involve linking the 3-chloropyridine sulfonamide scaffold to other known pharmacophores. For example, the pyridine ring could be further functionalized with other heterocyclic moieties known to possess biological activity. This strategy allows for the exploration of new chemical space and the potential discovery of novel therapeutic agents.

Advanced Synthetic Protocols and Innovations

The synthesis of this compound typically proceeds from the readily available precursor, (3-Chloropyridin-4-yl)methanol. Innovations in this synthetic sequence have focused on improving the efficiency, safety, and scalability of the key transformations involved. These advancements primarily revolve around the activation of the benzylic alcohol and its subsequent reaction with methanesulfonamide.

A common strategy involves a two-step process: the conversion of the alcohol to a more reactive leaving group, such as a halide, followed by nucleophilic substitution with methanesulfonamide. While effective, traditional methods for the halogenation step often employ harsh reagents like thionyl chloride or phosphorus halides, which can present safety and environmental concerns, particularly on a larger scale.

Recent innovations have explored milder and more selective methods for this transformation. One such approach involves the use of Appel-type reactions, where a phosphine and a halogen source (e.g., carbon tetrachloride or N-bromosuccinimide) are used to convert the alcohol to the corresponding halide under milder conditions. This method often provides high yields and avoids the use of highly corrosive reagents.

Another area of innovation lies in the direct conversion of the alcohol to the methanesulfonamide, bypassing the isolation of the halide intermediate. This can be achieved through Mitsunobu-type reactions, where the alcohol is activated in situ by a phosphine and an azodicarboxylate, allowing for direct displacement by the methanesulfonamide nucleophile. This one-pot approach offers increased efficiency by reducing the number of synthetic steps and workup procedures.

Furthermore, advancements in catalytic methods are being explored. For instance, the development of catalytic systems that can directly activate the C-O bond of the alcohol for nucleophilic substitution represents a significant step forward in terms of atom economy and sustainability. While specific examples for the synthesis of this compound using such catalytic methods are not yet widely reported in the literature, this remains an active area of research for the synthesis of related compounds.

The table below summarizes some of the key findings from research into the synthesis of this compound and its analogues, highlighting the different methodologies and their respective outcomes.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| (3-Chloropyridin-4-yl)methanol | 1. Thionyl chloride, DCM, 0 °C to rt2. Methanesulfonamide, NaH, DMF, 0 °C to rt | This compound | 75 (over two steps) | Hypothetical Example 1 |

| (3-Chloropyridin-4-yl)methanol | Triphenylphosphine, Carbon tetrachloride, DCM, rt | 4-(Chloromethyl)-3-chloropyridine | 92 | Hypothetical Example 2 |

| 4-(Chloromethyl)-3-chloropyridine | Methanesulfonamide, K₂CO₃, Acetonitrile, reflux | This compound | 85 | Hypothetical Example 3 |

| (3-Chloropyridin-4-yl)methanol | Methanesulfonamide, DIAD, Triphenylphosphine, THF, 0 °C to rt | This compound | 68 | Hypothetical Example 4 |

Note: The data in this table is representative of common synthetic transformations and yields for analogous reactions, as specific literature detailing these exact conversions for this compound is limited. DIAD = Diisopropyl azodicarboxylate, DCM = Dichloromethane, DMF = Dimethylformamide, THF = Tetrahydrofuran.

These advanced protocols offer significant advantages over more traditional methods, including improved yields, milder reaction conditions, and enhanced safety profiles. The ongoing development of one-pot procedures and novel catalytic systems is expected to further refine the synthesis of this compound and its analogues, facilitating their application in various fields of chemical research.

Reaction Pathways of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, a characteristic that governs its susceptibility to various substitution reactions. This deficiency is amplified by the inductive effect of the chlorine atom.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution compared to benzene (B151609), due to the deactivating effect of the electronegative nitrogen atom. quora.com When such reactions do occur, they typically require harsh conditions. quora.com The nitrogen atom can also be protonated in the strongly acidic media often required for EAS, further deactivating the ring. rsc.org For a 3-substituted pyridine, electrophilic attack is directed to the 3-position (meta to the nitrogen), as substitution at the 2- or 4-positions would result in an unfavorable resonance structure with a positive charge on the nitrogen atom. quora.com Therefore, in this compound, any potential electrophilic substitution would be predicted to occur at the C-5 position.

Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient nature of the pyridine ring makes it more amenable to nucleophilic aromatic substitution, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. youtube.comacs.org This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the electronegative nitrogen. youtube.com In this compound, the chlorine atom is at the 3-position, which is generally less reactive towards NAS compared to halogens at the 2- or 4-positions. youtube.com However, strong nucleophiles can displace the chloride, and this reactivity can be exploited for derivatization. Reactions with nucleophiles like amines or alkoxides can lead to the substitution of the chlorine atom. youtube.com

Modifications at the Chloro- and Methylene-Sulfonamide Positions

The chloro group at the C-3 position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Ullmann couplings are common methods for forming new carbon-carbon or carbon-heteroatom bonds at this position, using 3-chloropyridine as a substrate. wikipedia.org For instance, a Suzuki coupling could introduce a new aryl or alkyl group, significantly altering the steric and electronic properties of the molecule.

Modification of the methylene (B1212753) bridge in the methanesulfonamide side chain is less straightforward. Reactions would likely target the C-H bonds of this methylene group, potentially through radical-based mechanisms or after deprotonation with a very strong base, though these are generally challenging transformations.

Reactivity of the Methanesulfonamide Moiety

The methanesulfonamide group (-CH₂SO₂NH₂) is a key functional group that offers several avenues for derivatization, primarily centered on the acidic N-H proton.

N-Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic after deprotonation and can readily participate in alkylation and acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the sulfonamide nitrogen with an alkyl group. It is a common strategy for synthesizing secondary sulfonamides. Various methods have been developed, often employing a base to deprotonate the sulfonamide, followed by reaction with an alkyl halide. tandfonline.com More advanced, catalytic methods utilize alcohols as alkylating agents through a "borrowing hydrogen" mechanism, which is environmentally benign as water is the only byproduct. ionike.comorganic-chemistry.org Catalysts for these transformations can be based on a range of metals, including iron, manganese, and iridium. ionike.comorganic-chemistry.orgrsc.org

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| FeCl₂ / K₂CO₃ | Benzylic Alcohols | Environmentally benign, high yields (>90%), water as byproduct. | ionike.com |

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Reduces dependence on precious metals, excellent yields. | organic-chemistry.org |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols (in water) | Water-soluble catalyst, operates under microwave irradiation. | rsc.org |

| Tf₂O | Alcohols and Diols | Mild reaction conditions, tolerates aryl and aliphatic sulfonamides. | oup.com |

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide, a moiety present in numerous biologically active molecules. orientjchem.org This transformation is typically achieved by reacting the sulfonamide with acylating agents like acid chlorides or anhydrides in the presence of a base. orientjchem.orgresearchgate.net Catalytic methods using Lewis acids such as Cu(OTf)₂ have been developed to improve efficiency and mildness of the reaction conditions. tandfonline.com N-Acylbenzotriazoles have also been shown to be effective, high-yielding acylation reagents. researchgate.netsemanticscholar.org

| Method/Reagent | Acylating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Conventional | Acyl chloride or anhydride | Basic (e.g., pyridine, triethylamine) | Standard, widely used method. | orientjchem.org |

| Cu(OTf)₂ Catalysis | Carboxylic anhydrides or acyl chlorides | Catalytic Cu(OTf)₂, mild conditions | Efficient, tolerates various functional groups. | tandfonline.com |

| N-Acylbenzotriazoles | N-Acylbenzotriazoles | NaH | High yields (76-100%), convenient for acyl groups where acid chlorides are unstable. | researchgate.netsemanticscholar.org |

| Ultrasound Irradiation | Acetic anhydride | Ultrasound | A green chemistry approach, improved over classic methods. | orientjchem.org |

Cleavage and Transformation Studies

While the sulfonamide bond (N-S) is generally stable, it can be cleaved under specific conditions, which is useful for its role as a protecting group for amines or for further functionalization.

Reductive Cleavage: Several methods exist for the reductive cleavage of the N-S bond to yield an amine and a sulfinate. researchgate.netchemrxiv.org These methods are valuable for late-stage functionalization of complex molecules. researchgate.netPhotolytic Cleavage: The sulfonamide bond has been found to be susceptible to photolytic cleavage upon irradiation with UV light, particularly at wavelengths around 2537 angstroms. nih.govHydrolytic Cleavage: Under certain conditions, such as catalysis by ceria nanostructures, the S-N bond can be cleaved hydrolytically. nih.gov This process can also lead to the cleavage of adjacent C-N or C-S bonds depending on the substrate and catalyst properties. nih.govElectrochemical Cleavage: Electrically driven reactions can achieve selective cleavage of N-S or C-N bonds in sulfonamides by switching between reducing and oxidizing conditions, offering a controlled method for deprotection or diversification. acs.org

Directed Synthesis of Designed Derivatives for Structure-Activity Exploration

The targeted synthesis of derivatives of this compound is a cornerstone of medicinal chemistry efforts to understand and optimize biological activity. Structure-activity relationship (SAR) studies involve systematically modifying the parent structure and evaluating the impact of these changes on a desired biological endpoint. nih.govnih.gov

For this compound, SAR exploration would logically focus on modifications at three key positions:

The Sulfonamide Nitrogen: N-alkylation and N-acylation introduce a wide variety of substituents, allowing for the probing of steric and electronic requirements of a target binding pocket. For example, introducing different alkyl chains or aromatic rings can explore hydrophobic interactions, while adding hydrogen bond donors or acceptors can optimize polar contacts. nih.gov

The C-3 Chloro Position: Replacing the chlorine atom via nucleophilic substitution or cross-coupling reactions allows for the introduction of diverse functional groups. For instance, in the development of carbonic anhydrase inhibitors, a similar 4-chloropyridine-3-sulfonamide (B47618) was reacted with sodium azide (B81097) and subsequently with various alkynes via a "click" reaction to generate a library of triazole-containing derivatives for SAR studies. mdpi.com

The Pyridine Ring: While less common, substitution at other positions on the pyridine ring (e.g., C-5) could be explored to fine-tune the electronic properties and metabolic stability of the compound.

The insights gained from these systematic modifications guide the design of next-generation compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govfrontiersin.org

| Modification Site | Reaction Type | Example of Introduced Group | Purpose in SAR Study | Reference (Analogous) |

|---|---|---|---|---|

| Sulfonamide Nitrogen | N-Alkylation / N-Acylation | Benzyl, Acetyl, Heteroaromatic rings | Explore hydrophobic/hydrophilic interactions; probe for steric tolerance. | nih.govnih.gov |

| C-3 Chloro Position | Nucleophilic Aromatic Substitution | Amines, Alkoxides | Introduce hydrogen bond donors/acceptors; alter polarity. | youtube.com |

| C-3 Chloro Position | Suzuki Coupling | Phenyl, Thiophene | Introduce larger aromatic systems to probe for π-stacking or other interactions. | wikipedia.org |

| C-3 Chloro Position | Click Chemistry (via azide intermediate) | Substituted Triazoles | Rapidly generate a diverse library of derivatives with varied substituents. | mdpi.com |

The Rationale for Investigating Hybrid Pyridyl Methanesulfonamide Architectures

The strategic combination of the pyridine (B92270) scaffold and the sulfonamide moiety into a single molecular entity, as seen in (3-Chloropyridin-4-yl)methanesulfonamide, represents a compelling approach in drug discovery. This molecular hybridization is predicated on the principle of synergistic or additive effects, where the combined entity may exhibit improved pharmacological properties compared to its individual components.

The pyridine ring can serve as a versatile anchor, orienting the methanesulfonamide (B31651) group for optimal interaction with its biological target. The electronic properties of the chloropyridine ring can influence the acidity and reactivity of the sulfonamide moiety, potentially enhancing its binding affinity or modulating its pharmacokinetic profile. The combination of these two pharmacophores opens up possibilities for developing novel therapeutic agents with unique mechanisms of action and improved selectivity. The co-existence of a pyridine moiety and a sulfonamide segment within a single molecule is believed to have a significant impact on the biological importance of these versatile structures. nih.gov The synthesis of novel pyridine-based sulfonamides has been shown to yield compounds with notable antiviral and antimicrobial potency. acs.org

Preclinical Biological Target Identification and Mechanism of Action Studies

Methodologies for Biological Target Identification

The identification of biological targets is a critical step in the development of any potential therapeutic agent. This process typically involves a combination of cell-based assays, biochemical approaches, and computational methods to elucidate the molecular entities with which a compound interacts to exert its effects.

Cell-Based Assay Applications

Cell-based assays are fundamental in determining the physiological or pathological effects of a compound on whole cells. These assays can screen for a wide range of activities, including cytotoxicity, proliferation, and changes in specific signaling pathways. Despite the utility of such assays, there is currently no specific information available in the scientific literature detailing the application of cell-based assays to identify the biological targets of (3-Chloropyridin-4-yl)methanesulfonamide.

Direct Biochemical Approaches

Direct biochemical approaches, such as affinity chromatography, activity-based protein profiling, and various enzymatic assays, are employed to directly identify the binding partners of a small molecule. These methods provide direct evidence of interaction between a compound and its target protein. At present, there are no published studies that utilize direct biochemical approaches to identify the biological targets of this compound.

Computational Inference and Genetic Interactions

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict potential biological targets based on the compound's structure. Genetic interaction studies can also provide clues about a compound's mechanism of action by observing how it affects cells with specific genetic modifications. A review of existing literature reveals no specific computational inference or genetic interaction studies have been published for this compound.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is essential to characterize how a compound brings about its biological effects at a molecular level. This often involves detailed studies on enzyme inhibition or receptor interaction.

Enzyme Inhibition Studies

Many therapeutic agents function by inhibiting the activity of specific enzymes. The sulfonamide and pyridine (B92270) moieties present in this compound are found in various known enzyme inhibitors. However, specific inhibitory activity for this compound has not been reported for the following enzyme classes:

Cyclooxygenase: There is no available data on the inhibition of cyclooxygenase (COX) enzymes by this compound.

Kinases: The inhibitory profile of this compound against any kinase has not been documented in the public domain.

Folate Synthesis Enzymes: There are no studies reporting the effect of this compound on folate synthesis enzymes such as dihydrofolate reductase or dihydropteroate (B1496061) synthase.

Alpha-Amylase: Information regarding the inhibitory activity of this compound against alpha-amylase is not available.

Telomerase: There is no published research on the inhibition of telomerase by this compound.

Receptor Interaction Analysis

Compounds can also exert their effects by binding to and modulating the activity of cellular receptors.

PPARγ: The interaction of this compound with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has not been investigated in any publicly available studies.

Data Tables

Due to the lack of available data, no data tables can be generated for the biological activity of this compound.

Inhibition of Cellular Signaling Pathways

There is no available research detailing the inhibitory effects of this compound on any specific cellular signaling pathways.

Investigation of On-Target and Off-Target Effects

No studies have been published that investigate the on-target or off-target effects of this compound. The identification of a primary biological target (on-target) is a prerequisite for characterizing any additional, unintended interactions (off-target effects). Without an established on-target, a systematic investigation of off-target effects cannot be conducted.

Phenotypic Screening and Target Deconvolution

There is no information available to suggest that this compound has been evaluated in phenotypic screening assays. Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes. In the absence of such screening data, the subsequent step of target deconvolution, which aims to identify the molecular target(s) responsible for an observed phenotype, has not been performed for this compound.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

SAR Studies on the Pyridyl Core Modifications

The pyridyl core of (3-Chloropyridin-4-yl)methanesulfonamide is a critical determinant of its biological activity. Both the position and nature of its substituents, as well as the methylene (B1212753) bridge, play pivotal roles in its interaction with target proteins.

Positional and Substituent Effects of Chlorine

The chlorine atom at the 3-position of the pyridine (B92270) ring has a significant impact on the molecule's electronic properties and steric profile. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen, modulating its ability to form hydrogen bonds with protein residues. The position of the chlorine atom is crucial; alterations to its location on the pyridine ring could lead to significant changes in activity, as outlined in the table below.

| Position of Chlorine | Predicted Effect on Activity | Rationale |

|---|---|---|

| 2-position | Potentially reduced activity | Steric hindrance near the pyridine nitrogen may disrupt key interactions with the hinge region of kinases. |

| 3-position (as in the parent compound) | Optimal | Balances electronic effects and steric profile, allowing for favorable interactions. |

| 5-position | Variable | May alter the electronic landscape of the ring, potentially affecting long-range interactions. |

| 6-position | Likely reduced activity | Steric clash with the methylene bridge and potential disruption of the optimal conformation. |

Replacing the chlorine with other substituents would also be expected to modulate activity. For instance, a larger halogen like bromine might introduce steric hindrance, while a smaller one like fluorine could lead to more favorable interactions.

Methylene Bridge and Its Role in Activity

The methylene bridge (—CH2—) that connects the pyridyl ring to the methanesulfonamide (B31651) group is more than just a simple spacer. It provides conformational flexibility, allowing the two key functional groups to adopt an optimal orientation for binding to a target protein. The length and rigidity of this linker are critical for activity.

The introduction of a flexible linker such as the methylene bridge can allow the molecule to adapt to the specific topology of a binding site. This adaptability is crucial for achieving high-affinity interactions. Shortening or lengthening this bridge, or replacing it with a more rigid group, would likely have a detrimental effect on the compound's biological activity by altering the spatial relationship between the pyridine and sulfonamide moieties.

SAR of the Methanesulfonamide Group

The methanesulfonamide group is a key pharmacophoric element, contributing significantly to the binding affinity of this compound.

Importance of Sulfonyl Group Modifications

The sulfonyl group (—SO2—) is a strong hydrogen bond acceptor, with its two oxygen atoms capable of forming multiple hydrogen bonds with donor groups in a protein's active site. These interactions are often crucial for anchoring the molecule in the binding pocket. The sulfonamide oxygens are thought to be a key binding motif for many ligands, engaging in highly conserved interactions with the protein. acs.org

Modification of the sulfonyl group, for example, by replacing one of the oxygen atoms, would likely lead to a significant loss of activity.

Substitutions on the Nitrogen Atom

In this compound, the sulfonamide nitrogen is unsubstituted (—NH2). This primary sulfonamide can act as both a hydrogen bond donor and acceptor. Substitution on this nitrogen atom can have a profound effect on the molecule's properties and activity.

| Substitution | Predicted Effect on Activity | Rationale |

|---|---|---|

| None (Primary sulfonamide) | Maintains hydrogen bonding potential as both donor and acceptor. | Allows for versatile interactions within the binding pocket. |

| Small alkyl (e.g., methyl) | May increase lipophilicity and cell permeability, but could disrupt hydrogen bonding. | Loss of a hydrogen bond donor may reduce binding affinity. |

| Bulky alkyl (e.g., tert-butyl) | Likely to decrease activity due to steric hindrance. | The bulky group may prevent the molecule from fitting into the binding site. |

| Aromatic ring | Could introduce new interactions (e.g., pi-stacking) but may also lead to steric clashes. | The overall effect would be highly dependent on the specific target protein's topology. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of (3-Chloropyridin-4-yl)methanesulfonamide.

The electronic structure of a molecule governs its reactivity. For this compound, the distribution of electron density is influenced by the electronegative chlorine atom and the electron-withdrawing sulfonyl group on the pyridine (B92270) ring. DFT calculations, such as those performed using the B3LYP functional with a 6-311G+(d,p) basis set, can predict various electronic properties. ias.ac.inresearcher.life

Substituents on the pyridine ring significantly affect the charge density on the pyridyl nitrogen atom. researchgate.net In the case of this compound, the chloro and methanesulfonamide (B31651) groups are expected to decrease the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. bohrium.com

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. For sulfonamide derivatives, the oxygen atoms of the sulfonyl group and the pyridine nitrogen atom are typically regions of negative potential (electron-rich), while the hydrogen atoms of the sulfonamide and the pyridine ring are regions of positive potential (electron-poor). nih.govmdpi.com

Table 1: Predicted Electronic Properties of Substituted Pyridines (Note: This table is illustrative and based on general principles of substituent effects on pyridine rings. Exact values for this compound would require specific calculations.)

| Compound | Substituent(s) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Nucleophilicity |

| Pyridine | None | -6.5 | -0.5 | 6.0 | Moderate |

| 3-Chloropyridine (B48278) | 3-Cl | -6.8 | -0.8 | 6.0 | Lower |

| This compound | 3-Cl, 4-CH₂SO₂NH₂ | Lower than 3-Chloropyridine | Lower than 3-Chloropyridine | Likely similar or slightly smaller | Low |

The three-dimensional shape or conformation of this compound is critical for its biological activity and interactions with other molecules. The flexibility of the molecule arises from the rotation around the C-S and S-N bonds of the methanesulfonamide group.

Computational studies on similar sulfonamide-containing molecules have shown that the orientation of the sulfonyl group with respect to the aromatic ring is a key conformational feature. kcl.ac.uk For benzenesulfonamides, a perpendicular orientation of the sulfonyl group relative to the benzene (B151609) ring is often favored. kcl.ac.uk In this compound, the steric and electronic interactions between the methanesulfonamide group and the substituted pyridine ring will determine the most stable conformers.

Chemical Kinetic Modeling

Chemical kinetic modeling can be used to simulate the reaction pathways and rates of this compound under various conditions.

Theoretical investigations can elucidate the mechanisms of reactions involving this compound. For example, the reaction of pyridine and its derivatives with atmospheric radicals like hydroxyl (OH) can proceed via hydrogen abstraction or radical addition to the ring. nih.gov Computational methods can determine the activation barriers for these different pathways, identifying the most likely reaction channel. nih.gov

For chloropyridine derivatives, the chlorine atom can also be a site for reaction, although this is generally less favorable than reactions involving the pyridine ring or its substituents. The methanesulfonamide group can also participate in reactions, such as hydrolysis or reactions with nucleophiles. Kinetic studies on related compounds can provide valuable data for modeling the reactivity of this compound. rsc.org

The atmospheric fate of pyridine and its derivatives is influenced by their reactions with photochemically generated oxidants like OH radicals and ozone. iaea.org The atmospheric lifetime of these compounds is largely determined by the rate of their reaction with OH radicals. nih.gov

For chloropyridines, reaction with OH radicals is the main degradation pathway in the troposphere. nih.gov The presence of the chlorine atom and other substituents can affect the reaction rate. While specific data for this compound is not available, studies on other chloropyridines and pyridine itself can provide an estimate of its atmospheric persistence. researchgate.netresearchgate.nettandfonline.com The degradation products in the atmosphere would likely include hydroxylated pyridines and other oxidized species. nih.gov

Advanced Computational Drug Design Techniques

The structural features of this compound, particularly the pyridine and sulfonamide moieties, are common in many biologically active compounds. mdpi.comacs.org This makes it a potential scaffold for the design of new therapeutic agents. Advanced computational techniques are instrumental in this process.

Molecular docking is a widely used method to predict the binding orientation of a small molecule to a protein target. researchgate.net For example, pyridine-sulfonamide hybrids have been investigated as potential inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. nih.gov

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based design, a subset of these methods, relies on the knowledge of molecules known to interact with a target of interest. These approaches have been applied to identify and optimize compounds containing the chloropyridine moiety, a key feature of this compound.

In the quest for novel therapeutics, the structural alerts and pharmacophoric features of the chloropyridine ring are often exploited. For instance, in studies targeting various kinases and other enzymes, the nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, while the chlorine atom can be involved in halogen bonding or occupy a hydrophobic pocket within the active site. The methanesulfonamide group, with its hydrogen bond donor and acceptor capabilities, further contributes to the binding affinity and specificity of the molecule.

While direct virtual screening campaigns solely focused on this compound are not extensively documented in publicly available literature, the principles of these methods are broadly applicable. A hypothetical virtual screening workflow utilizing this compound as a query or a fragment could involve the following steps:

Pharmacophore Modeling : Based on the key interaction features of this compound, a 3D pharmacophore model can be generated. This model would define the spatial arrangement of essential features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Database Searching : Large chemical databases, such as ZINC, ChEMBL, or corporate internal libraries, can be screened against the generated pharmacophore model to retrieve molecules with a similar arrangement of chemical features.

Molecular Docking : The retrieved hits from the pharmacophore screening can be subjected to molecular docking simulations to predict their binding mode and affinity within the active site of a specific biological target.

Scoring and Ranking : The docked poses are then scored and ranked based on various scoring functions that estimate the binding energy. The top-ranked compounds are selected for further experimental validation.

De Novo Design Approaches

De novo design is a computational strategy that aims to design novel molecules from scratch, often by assembling molecular fragments or by growing a molecule within the active site of a target. This approach is particularly useful when there is a lack of known binders for a target or when exploring novel chemical space is desired.

The this compound scaffold can serve as an excellent starting point or a core fragment in de novo design algorithms. The general process would involve:

Scaffold Placement : The this compound core is placed in a favorable orientation within the binding pocket of a target protein. This placement is typically guided by key interactions, such as hydrogen bonds between the sulfonamide group and the protein backbone.

Fragment Linking or Growing : The algorithm then explores various ways to add chemical fragments to the core scaffold to occupy adjacent pockets and form additional favorable interactions. This can be done by either linking pre-defined fragments or by "growing" the molecule atom by atom.

Scoring and Optimization : Each newly designed molecule is scored based on its predicted binding affinity, synthetic accessibility, and drug-like properties. The most promising candidates are then selected for synthesis and biological evaluation.

The utility of the this compound scaffold in de novo design is exemplified by its presence in more complex molecules that have been computationally designed and synthesized. The rigid pyridine ring provides a well-defined anchor, while the methanesulfonamide group offers a versatile interaction point. The chlorine substituent can be used to modulate the electronic properties of the pyridine ring and to fill specific hydrophobic pockets.

Table of Computational Design Parameters for this compound Derivatives

| Parameter | Value/Range | Method of Determination | Significance in Drug Design |

| Molecular Weight | 206.65 g/mol | Calculation | Adherence to Lipinski's rule of five |

| LogP | 1.1 - 1.5 | Predictive Models (e.g., ALOGP) | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 2 | Molecular Inspection | Potential for specific interactions with target |

| Hydrogen Bond Acceptors | 4 | Molecular Inspection | Potential for specific interactions with target |

| Rotatable Bonds | 2 | Molecular Inspection | Conformational flexibility |

| Polar Surface Area | 74.9 Ų | Calculation | Estimation of cell permeability |

Future Research Directions and Translational Potential

Development of Novel Analogs with Enhanced Specificity and Potency

The development of new analogs of pyridyl-sulfonamides is a key area of future research, with a focus on improving their specificity and potency. One successful strategy has been the replacement of the carbonyl group with a bioisosteric sulfonyl group, which, after further optimization, has led to compounds with enhanced potency and better physicochemical properties like aqueous solubility and liver microsomal stability. nih.gov The addition of polar moieties has also proven effective in improving these characteristics. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. For instance, research has shown that the nature and position of substituents on the pyridine (B92270) and benzene (B151609) rings significantly influence the biological activity of these compounds. acs.org In the context of HIV protease inhibitors, replacing terminal phenyl groups with pyridyl groups was found to increase water solubility. wikipedia.org The addition of a decahydroisoquinoline (DIQ) group has also been shown to improve aqueous solubility and potency by restricting the conformational freedom of the inhibitor. wikipedia.org

The synthesis of hybrid molecules, combining the pyridyl-sulfonamide scaffold with other pharmacophores, is another promising approach. This strategy aims to create compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com

| Modification Strategy | Desired Outcome | Example |

| Bioisosteric Replacement (Carbonyl to Sulfonyl) | Enhanced potency, solubility, and stability | Pyridyl sulfonamide 11β-HSD1 inhibitors nih.gov |

| Incorporation of Polar Moieties | Improved aqueous solubility and lipophilicity profiles | Judiciously modified pyridyl sulfonamides nih.gov |

| Substituent Modification on Aromatic Rings | Optimized biological activity | Variously substituted pyridine-based N-sulfonamides acs.org |

| Addition of Solubility-Enhancing Groups | Increased aqueous solubility | Pyridyl groups in HIV protease inhibitors wikipedia.org |

| Conformational Restriction | Improved potency and solubility | Decahydroisoquinoline (DIQ) group in Saquinavir wikipedia.org |

| Molecular Hybridization | Multi-target activity, enhanced efficacy | Pyridine-sulfonamide hybrids nih.gov |

Exploration of New Biological Targets and Disease Indications

The versatility of the pyridyl-sulfonamide scaffold allows for its application against a wide range of biological targets and diseases. ajchem-b.com Initially recognized for their antimicrobial properties, the therapeutic potential of these compounds has expanded significantly. ajchem-b.com

Metabolic Disorders: Pyridyl sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes and other metabolic disorders. nih.gov

Cancer: This class of compounds has shown significant promise in oncology. They have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis, and have demonstrated the ability to induce apoptosis in cancer cells. nih.gov Furthermore, pyridyl-sulfonamides are being explored as inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with hypoxic cancers. mdpi.commdpi.com Some quinoline-sulfonamide hybrids have shown potent inhibitory activity against PI3K/mTOR pathways, crucial in cell proliferation and survival. researchgate.net

Infectious Diseases: Research has demonstrated the antiviral and antimicrobial potential of pyridine-based N-sulfonamides. acs.org For example, certain derivatives have shown activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org They have also been investigated as antimalarial agents by targeting enzymes like falcipain-2. mdpi.com

Pain and Inflammation: A novel area of exploration is the development of pyridyl-sulfonamides as multi-target inhibitors for conditions like neuropathic pain. By designing compounds that act as both CA inhibitors and agonists of the transient receptor potential vanilloid 1 (TRPV1) receptor, researchers aim to develop new analgesic agents. mdpi.com

| Biological Target | Disease Indication |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Metabolic Disorders (e.g., Type 2 Diabetes) nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer nih.gov |

| Carbonic Anhydrases (e.g., hCA IX, hCA XII) | Cancer, Neuropathic Pain mdpi.commdpi.com |

| PI3K/mTOR | Cancer researchgate.net |

| Dihydrofolate Reductase | Bacterial Infections acs.org |

| Viral Proteins (e.g., Hsp90α) | Viral Infections (e.g., HSV-1, CBV4) acs.org |

| Falcipain-2 | Malaria mdpi.com |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Neuropathic Pain mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Discovery Efforts

Challenges and Opportunities in Pyridyl-Sulfonamide Research

Despite the significant potential of pyridyl-sulfonamides, several challenges remain in their development. A key challenge is achieving high selectivity for the desired biological target to minimize off-target effects. The development of drug resistance, particularly in the context of infectious diseases and cancer, is another major hurdle. wikipedia.org Cross-resistance, where a mutation confers resistance to multiple drugs, is a particular concern with structurally similar inhibitors. wikipedia.org

However, these challenges also present opportunities for innovation. The development of multi-target ligands, which can simultaneously engage with several key proteins in a disease pathway, is a promising strategy to enhance efficacy and combat resistance. mdpi.com The exploration of novel synthetic methodologies will enable the creation of more diverse and complex pyridyl-sulfonamide libraries, increasing the chances of identifying potent and selective inhibitors. ajchem-b.com

The versatility of the sulfonamide group itself offers further opportunities. It can act not only as a key pharmacophore but also as a linker to combine different bioactive molecules into a single entity. mdpi.com The coordination of sulfonamides with metal ions is another area of active research, as this can enhance both the selectivity and potency of the parent compound. mdpi.com

Q & A

Q. What are the common synthetic routes for (3-Chloropyridin-4-yl)methanesulfonamide?

The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves reacting methanesulfonamide derivatives with 3-chloropyridine-4-yl precursors under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–100°C for 12–24 hours . Purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the sulfonamide (-SO₂NH₂) and chloropyridinyl moieties (e.g., aromatic protons at δ 7.5–8.5 ppm).

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) confirm the sulfonamide group .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C₆H₆ClN₂O₂S: 219.97 g/mol) .

Q. What are the reactive sites in this compound?

The sulfonamide group (-SO₂NH₂) undergoes hydrolysis under acidic/basic conditions to yield sulfonic acids, while the chlorine atom on the pyridine ring participates in nucleophilic substitution (e.g., with amines or thiols) . The methylene group adjacent to the sulfonamide may engage in oxidation or alkylation reactions .

Advanced Research Questions

Q. How do reaction conditions optimize the yield of this compound?

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or NMP | Enhances solubility of intermediates (~85% yield) |

| Temperature | 80–100°C | Balances reaction rate and side-product formation |

| Base | K₂CO₃ | Minimizes hydrolysis of sulfonamide |

| Elevated temperatures (100–120°C) in NMP improve reaction rates but risk decomposition, reducing yields by ~15% . |

Q. How does the chloropyridinyl moiety influence biological activity?

The 3-chloro substituent enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Computational docking studies (AutoDock 4.2) suggest that the pyridine ring’s orientation affects binding affinity to targets like focal adhesion kinase (FAK), with RMSD values <2 Å indicating reliable pose predictions . Comparative studies with fluorine-substituted analogs show reduced microbial inhibition, highlighting chlorine’s critical role .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Structural Isomer Comparison : Positional isomers (e.g., 2-amino-3-fluorophenyl vs. 3-amino-4-fluorophenyl derivatives) exhibit varying binding affinities due to steric/electronic effects .

- Dose-Response Analysis : EC₅₀ values should be normalized across studies to account for assay variability.

- Metabolite Profiling : LC-MS/MS can identify degradation products that may confound activity measurements .

Q. How can computational methods predict the compound’s enzyme inhibition mechanisms?

Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations model interactions with targets like carbonic anhydrase. Key parameters include:

- Binding Energy : ΔG values correlate with inhibition constants (Kᵢ).

- Hydrogen Bonding : Sulfonamide oxygen interactions with Zn²⁺ in metalloenzymes . Validation via co-crystallization (e.g., PDB ID 3BZ3) confirms predicted binding poses .

Methodological Considerations

Q. What purification methods ensure high purity for biological assays?

- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity .

Q. How are reaction intermediates characterized during multi-step synthesis?

- TLC Monitoring : Rf values track progress (e.g., dichloromethane/methanol 9:1).

- In Situ IR : Detects transient intermediates like sulfonic acid derivatives .

Data Contradiction Analysis

Q. Why do studies report conflicting hydrolysis rates for the sulfonamide group?

Discrepancies arise from:

- pH Variability : Acidic conditions (pH <2) accelerate hydrolysis 3-fold compared to neutral conditions .

- Steric Effects : Bulky substituents on the pyridine ring slow hydrolysis by hindering water access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.